molecular formula C10H11NO2 B1523059 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1038388-99-6

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No.: B1523059
CAS No.: 1038388-99-6
M. Wt: 177.2 g/mol
InChI Key: SPJVKWJVDVINCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety.

Biochemical Analysis

Biochemical Properties

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine plays a significant role in biochemical reactions, particularly in the modulation of ATP-binding cassette transporters. These transporters are crucial for the transport of various molecules across cellular membranes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells, cause cell cycle arrest, and modulate the expression of genes involved in cell proliferation and survival . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This binding can result in the inhibition of certain enzymes, thereby affecting the metabolic pathways they are involved in . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, it has been shown to influence the metabolism of certain amino acids and nucleotides, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and influence their activity . This localization is crucial for its function, as it needs to be in the right cellular compartment to exert its effects on cellular processes.

Chemical Reactions Analysis

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVKWJVDVINCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 5
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 6
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.